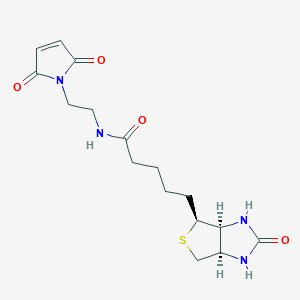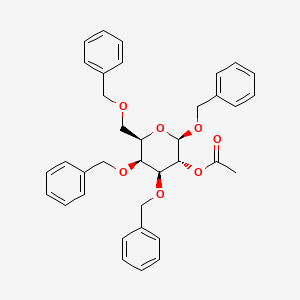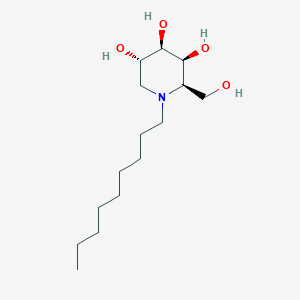
(3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one is a chiral compound with multiple hydroxyl groups and an azido functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one typically involves the azidation of a suitable precursor. One common method is the azidation of a protected hexose derivative, followed by deprotection to yield the desired compound. The reaction conditions often involve the use of sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like pyridinium chlorochromate (PCC).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, tosylates.
Oxidation: Pyridinium chlorochromate (PCC), dimethyl sulfoxide (DMSO).
Major Products
Reduction: (3S,4R,5R)-5-amino-1,3,4,6-tetrahydroxyhexan-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carbonyl compounds.
Scientific Research Applications
(3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential as a precursor to bioactive compounds and pharmaceuticals.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxyl groups can form hydrogen bonds and interact with active sites of enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R,5R)-5-amino-1,3,4,6-tetrahydroxyhexan-2-one
- (3S,4R,5R)-5-hydroxy-1,3,4,6-tetrahydroxyhexan-2-one
- (3S,4R,5R)-5-chloro-1,3,4,6-tetrahydroxyhexan-2-one
Uniqueness
(3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one is unique due to the presence of the azido group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a candidate for developing new pharmaceuticals and materials.
Properties
IUPAC Name |
(3S,4R,5R)-5-azido-1,3,4,6-tetrahydroxyhexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-3(1-10)5(13)6(14)4(12)2-11/h3,5-6,10-11,13-14H,1-2H2/t3-,5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFVGJJQAVTZMQ-UYFOZJQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)N=[N+]=[N-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)N=[N+]=[N-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B1139984.png)
![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)
![(3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B1139987.png)




